An In-depth Technical Guide to Substituted Halogenated Benzoic Acid Methyl Esters: Focus on 5-Bromo-3-chloro-2-fluorobenzoic acid methyl ester
An In-depth Technical Guide to Substituted Halogenated Benzoic Acid Methyl Esters: Focus on 5-Bromo-3-chloro-2-fluorobenzoic acid methyl ester
This technical guide provides a comprehensive overview of the chemical data, synthesis, and applications of 5-bromo-3-chloro-2-fluorobenzoic acid methyl ester, a halogenated aromatic compound of significant interest to researchers and professionals in drug development and organic synthesis. Due to the potential for ambiguity in IUPAC naming, this guide will also address closely related isomers to provide a broader context for synthetic and analytical endeavors.
Chemical Identity and Isomerism
The precise chemical identity corresponding to the name "5-bromo-3-chloro-2-fluorobenzoic acid methyl ester" requires careful consideration of IUPAC nomenclature. The substitution pattern on the benzene ring is numbered starting from the carbon bearing the methyl ester group as position 1. Therefore, the requested name implies the following structure:
Caption: Structure of 5-bromo-3-chloro-2-fluorobenzoic acid methyl ester.
A closely related and commercially available isomer is Methyl 3-bromo-2-chloro-5-fluorobenzoate with the CAS Number 1805582-40-4 .[1] The parent carboxylic acid of another isomer, 3-Bromo-5-chloro-2-fluorobenzoic acid (CAS Number: 1269232-93-0 ), is also documented and serves as a key synthetic precursor.[2][3][4][5] Given the specifics of the user's request, this guide will focus on the initially named compound, while drawing comparative data from its isomers where necessary.
Table 1: Core Chemical Data
| Identifier | 5-bromo-3-chloro-2-fluorobenzoic acid methyl ester |
| Molecular Formula | C₈H₅BrClFO₂ |
| Molecular Weight | 267.48 g/mol |
| InChI Key | (Predicted) Information not readily available |
| CAS Number | Not assigned |
Safety and Handling
As a halogenated aromatic compound, 5-bromo-3-chloro-2-fluorobenzoic acid methyl ester should be handled with care in a well-ventilated laboratory, preferably within a fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.
Based on data for the isomeric Methyl 3-bromo-2-chloro-5-fluorobenzoate (CAS 1805582-40-4), the following GHS hazard information should be considered:[6]
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Hazard Statements : Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).[6]
-
Precautionary Statements :
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][6]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][6]
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[6]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1][6]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][6]
-
Physicochemical Properties
Detailed experimental data for the specific title compound is not widely available. However, properties can be predicted based on its structure and comparison with related compounds.
Table 2: Physicochemical Properties
| Property | Value | Source/Rationale |
| Appearance | White to off-white solid or oil | Typical for similar halogenated benzoic acid esters. |
| Melting Point | Not available | Expected to be a low-melting solid. |
| Boiling Point | >300 °C (Predicted) | The parent acid of an isomer (3-Bromo-5-chloro-2-fluorobenzoic acid) has a boiling point of 321.5 °C. |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH). Insoluble in water. | General solubility for non-polar to moderately polar organic compounds. |
Synthesis and Reaction Pathways
The most direct and common method for the synthesis of 5-bromo-3-chloro-2-fluorobenzoic acid methyl ester is the esterification of its corresponding carboxylic acid precursor, 5-bromo-3-chloro-2-fluorobenzoic acid.
Caption: Synthetic workflow for the preparation of the target methyl ester.
Experimental Protocol: Fischer Esterification
This protocol is a standard procedure for the synthesis of methyl esters from carboxylic acids and is expected to be effective for the target compound.
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Reaction Setup : In a round-bottom flask equipped with a reflux condenser, dissolve 1 equivalent of 5-bromo-3-chloro-2-fluorobenzoic acid in an excess of methanol (e.g., 10-20 equivalents).
-
Catalyst Addition : Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the solution.
-
Reaction : Heat the mixture to reflux and maintain for several hours (typically 4-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up : After cooling to room temperature, neutralize the excess acid with a saturated solution of sodium bicarbonate.
-
Extraction : Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Purification : Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
An alternative method involves the conversion of the carboxylic acid to the more reactive acid chloride using thionyl chloride or oxalyl chloride, followed by reaction with methanol.[7]
Spectroscopic and Analytical Data (Predicted)
¹H NMR (Proton Nuclear Magnetic Resonance)
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Aromatic Protons : Two signals are expected in the aromatic region (typically δ 7.0-8.5 ppm), corresponding to the two protons on the benzene ring. Each signal would likely appear as a doublet or a more complex multiplet due to coupling with the fluorine atom and with each other.
-
Methyl Protons : A singlet corresponding to the three protons of the methyl ester group is expected around δ 3.9 ppm.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
-
Carbonyl Carbon : A signal for the ester carbonyl carbon is expected around δ 160-170 ppm.
-
Aromatic Carbons : Six distinct signals are expected for the aromatic carbons, with their chemical shifts influenced by the attached halogen atoms. The carbons attached to fluorine will show C-F coupling.
-
Methyl Carbon : A signal for the methyl carbon of the ester will appear around δ 52 ppm.
IR (Infrared) Spectroscopy
-
C=O Stretch : A strong absorption band characteristic of the ester carbonyl group is expected around 1720-1740 cm⁻¹.
-
C-O Stretch : A strong band for the C-O single bond of the ester is expected in the region of 1100-1300 cm⁻¹.
-
Aromatic C-H and C=C Stretches : Bands corresponding to the aromatic ring will be present.
MS (Mass Spectrometry)
-
The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The isotopic pattern of this peak will be characteristic of a molecule containing one bromine and one chlorine atom.
Applications in Research and Development
Halogenated benzoic acids and their esters are valuable building blocks in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The presence of multiple halogen atoms provides several advantages:
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Modulation of Physicochemical Properties : Halogens can influence the lipophilicity, metabolic stability, and binding affinity of a molecule.
-
Synthetic Handles : The bromine atom, in particular, can be readily converted to other functional groups through reactions such as Suzuki, Heck, or Sonogashira coupling, allowing for the construction of more complex molecules.
-
Bioisosteric Replacements : Fluorine and chlorine are often used as bioisosteres for hydrogen or other functional groups to improve the pharmacological profile of a drug candidate.
Given these properties, 5-bromo-3-chloro-2-fluorobenzoic acid methyl ester is a promising starting material for the synthesis of novel compounds with potential biological activity. Its utility as an intermediate is highlighted by the use of its parent acid, 3-Bromo-5-chloro-2-fluorobenzoic acid, in the synthesis of RAF inhibitors for cancer therapy.[8]
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